3-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that features a triazole ring, a furan ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue . The product structure is confirmed using 1H NMR and mass spectrometry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE can undergo various chemical reactions, including:
Nucleophilic substitution: As seen in its synthesis, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The presence of sulfur and nitrogen atoms in the triazole ring makes it susceptible to oxidation and reduction reactions.
Substitution reactions: The phenoxy and furan groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s triazole ring is a common motif in biologically active molecules, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, van der Waals interactions, and possibly covalent bonding. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.
Phenoxy compounds: These compounds contain the phenoxy group and are used in various applications, including herbicides and pharmaceuticals.
Furan derivatives: These compounds contain the furan ring and are known for their aromatic properties and reactivity.
Uniqueness
N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is unique due to the combination of its triazole, furan, and phenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11Cl3N4O2S |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
(E)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)-1-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C15H11Cl3N4O2S/c1-25-15-21-19-8-22(15)20-6-10-2-3-11(24-10)7-23-14-12(17)4-9(16)5-13(14)18/h2-6,8H,7H2,1H3/b20-6+ |
InChI Key |
ZDUSKQMDIULRRO-CGOBSMCZSA-N |
Isomeric SMILES |
CSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl |
Canonical SMILES |
CSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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